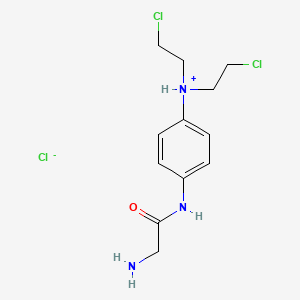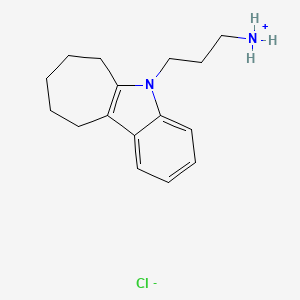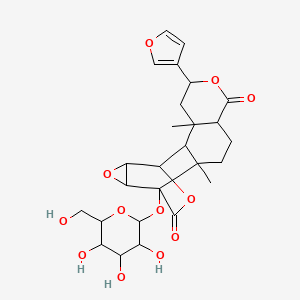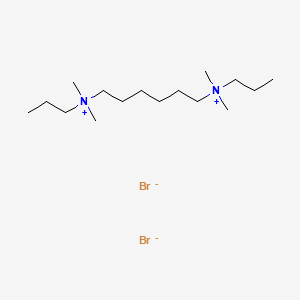
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI): is a chemical compound with the molecular formula C8H8N4O. This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine derivatives and appropriate nitrile and amino group precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of catalysts to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological systems.
Medicine
In medicine, Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activities.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (Z)- (9CI)
- Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (8CI)
Uniqueness
Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is unique due to its specific configuration and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
4-hydroxy-3-imino-6-[(E)-prop-1-enyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h2-3,5,10,13H,1H3/b3-2+,10-8? |
InChI Key |
AXNKANUWEQYWQM-FAYCRXAESA-N |
Isomeric SMILES |
C/C=C/C1=CN(C(=N)C(=N1)C#N)O |
Canonical SMILES |
CC=CC1=CN(C(=N)C(=N1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)




![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)




